Chemical properties of 2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE
Chemical properties of 2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE
An In-depth Technical Guide to the Predicted Chemical Properties of 2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential.[1] Polysubstituted pyridines, in particular, offer a three-dimensional array of chemical vectors for fine-tuning biological activity and material characteristics.[2][3] This guide focuses on the chemical properties of 2,3,4,5-tetraethyl-6-phenyl-pyridine, a complex and sterically hindered derivative. As specific experimental data for this exact molecule is not prevalent in current literature, this document serves as a predictive guide based on established principles of pyridine chemistry, data from analogous structures, and computational modeling insights. We will explore its predicted physicochemical properties, propose logical synthetic pathways, and detail the anticipated spectroscopic signature that would be essential for its characterization. This whitepaper is intended for researchers in organic synthesis, drug discovery, and materials science who are engaged in the design and characterization of novel heterocyclic compounds.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine ring is a "privileged scaffold" in drug development, forming the core of numerous FDA-approved pharmaceuticals.[4] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, while the aromatic ring provides a stable framework for introducing various substituents. The strategic placement of substituents on the pyridine ring dramatically influences its electronic nature, solubility, and steric profile, thereby modulating its interaction with biological targets.[4][5]
Compounds like 2,3,4,5-tetraethyl-6-phenyl-pyridine are of particular interest due to their high degree of substitution. The four consecutive ethyl groups create a significant steric shield around the pyridine core and are expected to be strongly electron-donating. The phenyl group at the 6-position introduces aromatic stacking capabilities and further modifies the molecule's electronic and steric landscape. Understanding the interplay of these features is critical for predicting the molecule's reactivity, stability, and potential applications.
Predicted Physicochemical and Molecular Properties
While experimental validation is pending, we can predict key properties of 2,3,4,5-tetraethyl-6-phenyl-pyridine using computational models and by drawing comparisons with similar structures like tetramethyl-phenyl-pyridine and other phenylpyridines.[6][7][8]
| Property | Predicted Value / Characteristic | Rationale & Causality |
| Molecular Formula | C₁₉H₂₅N | Derived from the structure: (C₅N) + 4x(C₂H₅) + (C₆H₅). |
| Molecular Weight | 267.41 g/mol | Sum of atomic weights from the molecular formula. |
| Appearance | Likely a viscous oil or low-melting solid | High molecular weight and non-planar structure may inhibit efficient crystal packing. |
| Boiling Point | > 300 °C | High molecular weight and aromatic nature suggest a high boiling point. |
| Solubility | Low in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | The large, nonpolar hydrocarbon structure (four ethyl groups, one phenyl group) will dominate, making it hydrophobic. |
| pKa (of Pyridinium) | 6.0 - 7.0 | The four electron-donating ethyl groups increase the electron density on the nitrogen, making it more basic than pyridine (~5.2). This is counteracted by steric hindrance from the 2-ethyl and 6-phenyl groups, which can impede protonation. |
| LogP | > 4.5 | The octanol-water partition coefficient is expected to be high due to the significant lipophilic character. |
Proposed Synthetic Strategies
The synthesis of highly substituted pyridines can be challenging.[2] A plausible route to 2,3,4,5-tetraethyl-6-phenyl-pyridine would likely involve a multi-component reaction or a stepwise construction of the ring. A modified Hantzsch or Kröhnke pyridine synthesis could be adapted. Below is a proposed workflow based on a multi-component reaction strategy.
Experimental Protocol: Multi-Component Synthesis
This protocol is a hypothetical adaptation of established methods for polysubstituted pyridine synthesis.[1][3]
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzaldehyde (1.0 eq), 3-pentanone (2.2 eq), and ammonium acetate (1.5 eq).
-
Solvent & Catalyst: Add a suitable solvent such as ethanol or acetic acid. A Lewis acid catalyst (e.g., Yb(OTf)₃) or a nanocatalyst could be employed to improve yield and reaction time.[3]
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Reaction Execution: Heat the mixture to reflux (80-120 °C) with vigorous stirring under a nitrogen atmosphere. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure. The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the target compound.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Anticipated Spectroscopic & Analytical Data
Spectroscopic analysis is essential for structural elucidation. Based on the proposed structure, we can predict the key features of its NMR and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra will be complex due to the number of ethyl groups and potential for restricted rotation.
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¹H NMR: The spectrum will show distinct signals for the phenyl and ethyl protons. The aromatic region (7.0-8.0 ppm) will likely display multiplets for the phenyl protons. The ethyl groups will present as overlapping quartets (for the -CH₂-) and triplets (for the -CH₃) in the upfield region (1.0-3.0 ppm). Due to the steric crowding, the two methylene protons within each ethyl group may become diastereotopic, leading to more complex splitting patterns than simple quartets.
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¹³C NMR: The spectrum will be characterized by signals for the pyridine ring carbons (120-160 ppm), the phenyl ring carbons (125-140 ppm), and the aliphatic carbons of the ethyl groups (~15 ppm for -CH₃ and ~25-30 ppm for -CH₂-).
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| Phenyl Protons | 7.2 - 7.8 | 128 - 140 | Multiplets |
| Ethyl -CH₂- (C2, C5) | 2.5 - 3.0 | 25 - 30 | Complex Multiplets/Quartets |
| Ethyl -CH₂- (C3, C4) | 2.3 - 2.8 | 22 - 28 | Complex Multiplets/Quartets |
| Ethyl -CH₃- | 1.0 - 1.5 | 13 - 16 | Triplets |
| Pyridine Carbons | N/A | 120 - 160 | Singlets |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 267.
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Fragmentation: The primary fragmentation pathway is expected to be the loss of alkyl radicals. The most significant fragmentation would likely be the loss of a methyl group (M-15) to form a stable benzylic-type cation, followed by the loss of an ethyl group (M-29). The stability of phenylpyridines often results in the molecular ion being the base peak.[9]
Sources
- 1. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. spectrabase.com [spectrabase.com]
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- 8. 2,2,5,5-Tetramethyl-6-phenylpyridine | C15H19N | CID 58983184 - PubChem [pubchem.ncbi.nlm.nih.gov]
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